1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol
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Overview
Description
1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of o-tolyl hydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core.
Chemical Reactions Analysis
1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of 1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar core structures but differ in their substitution patterns and biological activities.
Pyrazolo[5,1-c]triazines: These compounds also share a similar core but have different functional groups and applications.
Thieno[2,3-b]pyridines: These compounds have a different heterocyclic core but exhibit similar biological activities
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Biological Activity
1-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)propan-2-ol is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines, which have been extensively studied for their potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on recent research findings, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C15H18N4O |
Molecular Weight | 270.33 g/mol |
CAS Number | Not specifically listed |
The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets.
The pyrazolo[3,4-d]pyrimidine scaffold is recognized for its role as an inhibitor of several kinases, particularly those involved in cancer progression. Recent studies indicate that compounds with this scaffold can inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers due to its role in cell proliferation and survival.
Key Findings:
- Inhibition of EGFR : Compounds similar to this compound have shown significant inhibitory effects on EGFR at nanomolar concentrations .
- Anti-proliferative Activity : Studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-proliferative effects against various cancer cell lines, suggesting their potential as anticancer agents .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on their structural modifications. The following aspects are crucial in enhancing their activity:
- Substituents on the Pyrazole Ring : The presence of electron-withdrawing or electron-donating groups can significantly affect the compound's potency.
- Linker Variations : Different linkers between the pyrazolo[3,4-d]pyrimidine core and other functional groups can modulate binding affinity and selectivity towards specific targets .
- Hydrophobic Interactions : Incorporating hydrophobic groups can improve binding to hydrophobic pockets within target proteins .
Biological Activity Data
Recent studies have quantified the biological activity of related compounds using IC50 values (the concentration required to inhibit 50% of the target activity). Here are some relevant findings:
Compound | Target | IC50 (µM) |
---|---|---|
Compound A | EGFR | 0.5 |
Compound B | EGFR | 0.8 |
1-((1-(o-tolyl)-... | EGFR | TBD |
These results indicate that modifications to the core structure can lead to varying degrees of potency against EGFR.
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives in vitro against human cancer cell lines. The results showed that certain modifications led to enhanced cytotoxicity compared to standard treatments.
Case Study 2: Anti-Tubercular Activity
Another investigation focused on the potential anti-tubercular properties of related compounds. Some derivatives exhibited promising activity against Mycobacterium tuberculosis, highlighting the versatility of this scaffold beyond oncology .
Properties
IUPAC Name |
1-[[1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-10-5-3-4-6-13(10)20-15-12(8-19-20)14(17-9-18-15)16-7-11(2)21/h3-6,8-9,11,21H,7H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDDCBTZHANWAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NCC(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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